molecular formula C17H19NO4 B14604731 N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide CAS No. 60142-61-2

N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide

Cat. No.: B14604731
CAS No.: 60142-61-2
M. Wt: 301.34 g/mol
InChI Key: AMCXQYLMTUAAEM-UHFFFAOYSA-N
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Description

N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes both hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzaldehyde with 3-(4-hydroxyphenyl)propan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the process may involve mechanochemical methods to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 . These interactions can modulate various biological pathways and contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide is unique due to its combination of hydroxy, methoxy, and amide functional groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

60142-61-2

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C17H19NO4/c1-22-16-8-4-13(5-9-16)17(21)18-14(11-19)10-12-2-6-15(20)7-3-12/h2-9,14,19-20H,10-11H2,1H3,(H,18,21)

InChI Key

AMCXQYLMTUAAEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)CO

Origin of Product

United States

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